molecular formula C10H8F2O B1396089 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 895534-38-0

6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B1396089
CAS No.: 895534-38-0
M. Wt: 182.17 g/mol
InChI Key: IHBLMGRKIVQKSM-UHFFFAOYSA-N
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Description

6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound characterized by the presence of two fluorine atoms attached to a tetrahydronaphthalenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one can be synthesized through several methods, including the Friedel-Crafts reaction, Suzuki coupling reaction, and Diels-Alder reaction. One common method involves the reaction of 4-(3,5-difluoro-phenyl)-butyric acid with methanesulfonic acid at 65°C for 35 minutes.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of this compound for research and development purposes.

Chemical Reactions Analysis

Types of Reactions: 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one is a versatile compound with a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of various fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s unique structure makes it a useful tool in studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

    6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-one: Similar structure but with only one fluorine atom.

    1,2,3,4-Tetrahydronaphthalen-1-one: Lacks fluorine atoms, making it less reactive in certain chemical reactions.

Uniqueness: 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

6,8-difluoro-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O/c11-7-4-6-2-1-3-9(13)10(6)8(12)5-7/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBLMGRKIVQKSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

This step follows the general procedure reported by Eaton et al., Organic Chemistry 38(23): 4071-4073 (1973). Eaton's reagent, prepared from 32 g phosphorus pentoxide and 192 mL methanesulfonic acid, was heated at 65° C. A solution of 4-(3,5-difluoro-phenyl)-butyric acid (12.85 grams, 64.19 mmoles, prepared as described by Repke et al., U.S. Pat. No. 5,538,988) in 30 mL methanesulfonic acid was added and the reaction mixture was heated at 65° C. for 35 minutes. The mixture was poured onto 1 L cracked ice and the product was extracted twice with 500 mL of a mixture of 2 parts diethyl ether to 1 part ethyl acetate. The organic phase was washed with saturated sodium bicarbonate, water, saturated sodium chloride and then it was dried (magnesium sulfate). The solution was concentrated under reduced pressure. 6,8-Difluoro-3,4-dihydro-2H-naphthalen-1-one was isolated by recrystallization from hexane, 9.55 grams (82%), m.p. 57-58° C.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

This step follows the general procedure reported by Eaton et al., Organic Chemistry 38 (23): 4071-4073 (1973). Eaton's reagent, prepared from 32 g phosphorus pentoxide and 192 mL methanesulfonic acid, was heated at 65° C. A solution of 4-(3,5-difluoro-phenyl)-butyric acid (12.85 grams, 64.19 mmoles, prepared as described by Repke et al., U.S. Pat. No. 5,538,988) in 30 mL methanesulfonic acid was added and the reaction mixture was heated at 65° C. for 35 minutes. The mixture was poured onto 1 L cracked ice and the product was extracted twice with 500 mL of a mixture of 2 parts diethyl ether to 1 part ethyl acetate. The organic phase was washed with saturated sodium bicarbonate, water, saturated sodium chloride and then it was dried (magnesium sulfate). The solution was concentrated under reduced pressure. 6,8-Difluoro-3,4-dihydro-2H-naphthalen-1-one was isolated by recrystallization from hexane, 9.55 grams (82%), m.p. 57-58° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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